molecular formula C7H11F3O2 B1580764 Ethyl 3-methyl-4,4,4-trifluorobutyrate CAS No. 6975-13-9

Ethyl 3-methyl-4,4,4-trifluorobutyrate

Cat. No. B1580764
CAS RN: 6975-13-9
M. Wt: 184.16 g/mol
InChI Key: SRVTXLPAWBTQSA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4,4,4-trifluorobutyrate (EMTFB) is a chemical compound with a molecular formula of C7H11F3O2. EMTFB is a colorless liquid that is soluble in organic solvents and has a boiling point of 107°C. It is used in a variety of scientific applications, including synthesis, scientific research, and laboratory experiments. It is also used for its biochemical and physiological effects.

Scientific Research Applications

  • Three-component cyclization
    • Scientific Field: Organic Chemistry
    • Application Summary: Ethyl 3-methyl-4,4,4-trifluorobutyrate is used in the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate and 1,2-ethanediamines with 3-methylbutan-2-one into hexahydroimidazo [1,2-a]pyridin-5-ones .
    • Methods of Application: The reactions proceeded under mild conditions . Unfortunately, the specific experimental procedures and technical details are not provided in the available resources.
    • Results or Outcomes: The use of methyl ketone with a bulky isopropyl substituent increased the stereoselectivity of the transformations .
  • Synthesis of enantiopure trifluoromethyl-functionalized products

    • Scientific Field: Organic Chemistry
    • Application Summary: Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
    • Methods of Application: Applications include the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA . It is also used in the enantiopure synthesis of trifluoromethyl-β-amino acid derivatives and the synthesis of (2R)-2-trifluoromethyl-2-carboxyazetidine, ®- and (S)-trifluoromethylhomoserines from oxazolidine intermediate obtained by condensing ®-phenylglycinol with ETFAA .
  • Stabilization of Nickel-rich Layered Cathode and Graphite Anode

    • Scientific Field: Material Science
    • Application Summary: Ethyl 4,4,4-trifluorobutyrate (ETFB) additive is used to stabilize the interface structure of a nickel-rich layered LiNi0.7Co0.15Mn0.15O2 (NCM) cathode and a graphite anode .
    • Methods of Application: The electrode surface chemical analysis showed that ETFB can act as a dual-function additive, used to build protective layers on both electrodes across the entire battery .
  • Spin Trapping Reagent

    • Scientific Field: ESR/EPR Spectroscopy
    • Application Summary: Ethyl 4,4,4-trifluorobutyrate is a useful spin trapping reagent used for Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy .
    • Methods of Application: It can be synthesized from Grignard reagent derived from 3-chloro-1,1,1-trifluoropropane .
  • Stabilization of Nickel-rich Layered Cathode and Graphite Anode

    • Scientific Field: Material Science
    • Application Summary: Ethyl 4,4,4-trifluorobutyrate (ETFB) additive is used to stabilize the interface structure of a nickel-rich layered LiNi0.7Co0.15Mn0.15O2 (NCM) cathode and a graphite anode .
    • Methods of Application: The electrode surface chemical analysis showed that ETFB can act as a dual-function additive, used to build protective layers on both electrodes across the entire battery .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVTXLPAWBTQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60281590
Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4,4,4-trifluorobutyrate

CAS RN

6975-13-9, 95853-67-1
Record name 6975-13-9
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Record name Ethyl 3-methyl-4,4,4-trifluorobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60281590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-methyl-4,4,4-trifluorobutanoate
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Record name 95853-67-1
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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